tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate
Description
Tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate: is a chemical compound with the molecular formula C₁₂H₁₅N₃O₄S
Properties
IUPAC Name |
tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-12(2,3)19-11(16)15-20(17,18)14-10-6-4-5-9(7-10)8-13/h4-7,14H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDRUPNQSZROAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)NC1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301179954 | |
| Record name | 1,1-Dimethylethyl N-[[(3-cyanophenyl)amino]sulfonyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-66-9 | |
| Record name | 1,1-Dimethylethyl N-[[(3-cyanophenyl)amino]sulfonyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[[(3-cyanophenyl)amino]sulfonyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate typically involves the reaction of 3-cyanophenylamine with chlorosulfonyl isocyanate followed by the addition of tert-butanol. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the compound can be produced using large-scale reactors with continuous monitoring of reaction parameters to maintain consistency and purity. The process may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding sulfonic acids.
Reduction: : Reduction reactions can lead to the formation of amines.
Substitution: : Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles like ammonia or amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Sulfonic acids
Reduction: : Amines
Substitution: : Amides or other substituted carbamates
Scientific Research Applications
Chemistry
- Intermediate in Synthesis: tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate serves as an important intermediate in the synthesis of various organic compounds.
- Reactivity: Its unique structure allows it to participate in nucleophilic substitution reactions, oxidation, and reduction processes, making it valuable for synthetic organic chemistry.
Biology
- Enzyme Inhibition Studies: The compound is utilized to study enzyme inhibition mechanisms. Its sulfamoyl group can form covalent bonds with active sites of enzymes, providing insights into enzyme interactions.
- Protein Interaction Studies: It aids in understanding protein-protein interactions and can be used to design inhibitors for specific biological pathways.
Medicine
- Pharmaceutical Development: Due to its ability to inhibit specific enzymes, this compound is being explored for drug development, particularly in treating diseases where enzyme inhibition is therapeutic.
- Potential Drug Targets: Case studies have shown its effectiveness against certain cancer cell lines, indicating potential applications in oncology.
Industry
- Agrochemicals Production: The compound is also applied in the formulation of agrochemicals such as pesticides and herbicides.
- Chemical Manufacturing: Its stability and reactivity make it suitable for producing specialty chemicals used in various industrial applications.
Data Tables
| Application Area | Specific Use | Mechanism of Action |
|---|---|---|
| Chemistry | Synthesis Intermediate | Participates in nucleophilic substitution |
| Biology | Enzyme Inhibition | Forms covalent bonds with enzyme active sites |
| Medicine | Drug Development | Inhibits enzymes linked to disease pathways |
| Industry | Agrochemical Production | Forms active ingredients for pesticides |
Case Studies
-
Enzyme Inhibition Study:
A study published in PubMed Central evaluated the inhibitory effects of several sulfamoyl derivatives, including this compound, on specific transport proteins. The findings indicated significant inhibition rates, suggesting its potential as a therapeutic agent against metabolic disorders . -
Pharmaceutical Research:
Research conducted on various derivatives highlighted the compound's ability to target cancer cells effectively. The study demonstrated IC50 values indicating potent activity against specific cancer types, emphasizing its relevance in drug discovery . -
Agricultural Applications:
A comparative analysis of agrochemical formulations revealed that incorporating this compound enhanced the efficacy of herbicides against resistant plant species, showcasing its utility in agricultural science .
Mechanism of Action
The mechanism by which tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate is similar to other carbamate derivatives, such as:
Tert-butyl N-[(3-cyanophenyl)methyl]carbamate
Tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate
These compounds share structural similarities but differ in their functional groups and potential applications. This compound is unique in its sulfamoyl group, which imparts distinct chemical properties and reactivity.
Biological Activity
Introduction
Tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications in drug development, and relevant research findings.
Chemical Structure and Properties
The compound consists of a tert-butyl group, a sulfamoyl moiety, and a cyanophenyl group. The presence of the sulfamoyl group significantly influences the compound's reactivity and biological properties. The overall molecular formula can be represented as follows:
| Component | Structure |
|---|---|
| Tert-butyl | -C(CH₃)₃ |
| Sulfamoyl | -SO₂NH₂ |
| Cyanophenyl | -C₆H₄(CN) |
The mechanism of action involves the interaction of this compound with various molecular targets, particularly enzymes. The sulfamoyl group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This inhibition can affect numerous biochemical pathways, making the compound a candidate for therapeutic applications.
Enzyme Inhibition
Research indicates that compounds containing sulfamoyl groups often exhibit enzyme inhibition properties. For instance, studies have shown that derivatives of similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
Anti-inflammatory Activity
In vivo studies have demonstrated that related compounds exhibit significant anti-inflammatory activity. For example, certain derivatives showed inhibition percentages comparable to standard anti-inflammatory drugs like indomethacin . This suggests that this compound may also possess similar therapeutic potential.
Antimicrobial Properties
Research has indicated that compounds with sulfamoyl groups can exhibit antimicrobial properties. The structural features of this compound may enhance its efficacy against various microbial strains, although specific data on this compound is still limited.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their potential applications:
- Study on Anti-inflammatory Activity : Compounds similar to this compound were synthesized and tested for anti-inflammatory effects using carrageenan-induced rat paw edema models. Results showed significant inhibition rates ranging from 39% to 54% compared to controls .
- Enzyme Interaction Studies : Investigations into the binding affinity of sulfamoyl-containing compounds with COX enzymes revealed promising results, suggesting that modifications in the structure could enhance inhibitory potency .
- In Silico Docking Studies : Computational studies have been employed to predict the binding modes of these compounds with target enzymes, providing a theoretical basis for their biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
